3-Amino-2-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

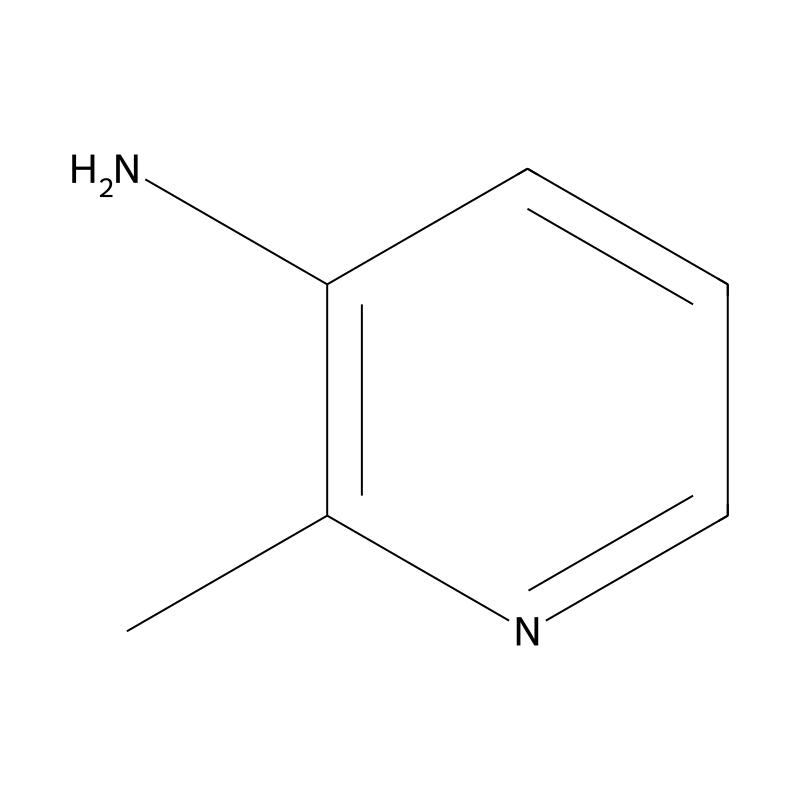

3-Amino-2-methylpyridine, also known as 3-amino-2-picoline, is a heterocyclic aromatic compound with the chemical formula C₆H₈N₂. It is a white crystalline solid with a melting point of 114-119 °C []. The synthesis of 3-amino-2-methylpyridine has been reported using various methods, including the amination of 2-methylpyridine with ammonia or formamide [].

Applications in Organic Chemistry:

-Amino-2-methylpyridine serves as a valuable building block in organic synthesis due to the presence of both the amine and pyridine functionalities. It can participate in various reactions, such as:

- Nucleophilic substitution: The amine group in 3-amino-2-methylpyridine can act as a nucleophile, allowing it to react with various electrophiles to form new C-N bonds.

- Condensation reactions: The amine group can also participate in condensation reactions with aldehydes or ketones to form imines or enamines [].

- Cross-coupling reactions: The C-H bond adjacent to the amine group can be activated for cross-coupling reactions, enabling the introduction of diverse functionalities at this position [].

These versatile properties make 3-amino-2-methylpyridine a useful precursor for the synthesis of various complex molecules, including:

- Pharmaceuticals: 3-Amino-2-methylpyridine can serve as a starting material for the synthesis of various bioactive molecules, including potential drugs targeting diverse therapeutic areas [].

- Functional materials: The compound can also be incorporated into the design of functional materials, such as ligands for metal complexes or components of polymers with specific properties [].

Other Research Areas:

Beyond organic synthesis, 3-amino-2-methylpyridine finds applications in other research fields:

- Coordination chemistry: The pyridine ring allows 3-amino-2-methylpyridine to coordinate with metal ions, making it a potential ligand for the design of catalysts or functional materials [].

- Analytical chemistry: The compound can be employed as a chelating agent for the selective extraction and determination of metal ions [].

3-Amino-2-methylpyridine is an organic compound with the molecular formula C₆H₈N₂. It features a pyridine ring substituted with an amino group at the 3-position and a methyl group at the 2-position. This compound is characterized by its pale yellow liquid form and has a melting point ranging from 114 to 119 degrees Celsius . The presence of both amino and methyl groups contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies.

The biological activity of 3-amino-2-methylpyridine has been explored in various contexts, particularly in pharmacology. It exhibits potential as an intermediate in synthesizing biologically active compounds. For example, derivatives of this compound have shown promise in antitumor and antimicrobial activities. Its structural similarity to other pyridine derivatives allows it to interact with biological targets effectively, influencing enzyme activity and receptor binding .

Several methods exist for synthesizing 3-amino-2-methylpyridine. Common approaches include:

- Reduction of Pyridine Derivatives: Starting from 2-methylpyridine, reduction processes involving reagents like lithium aluminum hydride can yield the desired amino compound.

- Methylation Reactions: Methylation of 3-amino-2-methylaminopyridine using methyl iodide selectively targets the amino group under specific conditions, producing various N-methylated derivatives .

- Using Malononitrile: A more complex synthesis involves using malononitrile as a starting material, which undergoes multiple steps to form 3-amino-2-chloro-4-methylpyridine as an intermediate before yielding 3-amino-2-methylpyridine through hydrolysis and further reactions .

3-Amino-2-methylpyridine finds applications across diverse fields:

- Pharmaceutical Industry: It serves as an important building block in synthesizing various pharmaceuticals, particularly those targeting neurological disorders and cancers.

- Agricultural Chemicals: The compound is utilized in developing agrochemicals that enhance crop protection and yield.

- Chemical Research: It is employed in laboratories for studying reaction mechanisms involving pyridine derivatives and their interactions with biological systems .

Studies have indicated that 3-amino-2-methylpyridine interacts with various biological molecules. Interaction studies often focus on its binding affinity to enzymes and receptors. For instance, it has been shown to influence neurotransmitter systems due to its structural similarity to other biologically active pyridines. Research utilizing spectroscopic methods has provided insights into these interactions, highlighting its potential role in drug design and development .

Several compounds share structural characteristics with 3-amino-2-methylpyridine. Notable similar compounds include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-3-methylpyridine | C₆H₈N₂ | Amino group at the 2-position; different reactivity profile. |

| 4-Amino-2-methylpyridine | C₆H₈N₂ | Substituent at the 4-position; distinct biological activity. |

| 3-Methylpyridine | C₆H₇N | Lacks amino functionality; primarily used as a solvent or intermediate. |

Uniqueness of 3-Amino-2-Methylpyridine: The positioning of the amino group at the 3-position alongside a methyl group at the 2-position gives this compound unique reactivity compared to its analogs. Its selective reactivity towards electrophiles makes it particularly valuable in synthetic chemistry.

Structural Features and IUPAC Naming

The IUPAC name 2-methylpyridin-3-amine reflects its core pyridine ring, where the methyl substituent occupies position 2 and the amino group occupies position 3. The aromatic pyridine ring undergoes resonance stabilization, while the amino group’s lone pair of electrons remains non-conjugated, enhancing its nucleophilic reactivity.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂ | |

| Molecular Weight | 108.14 g/mol | |

| InChI Key | ZSFPJJJRNUZCEV-UHFFFAOYSA-N | |

| SMILES Notation | CC1=C(N)C=CC=N1 | |

| CAS Registry Number | 3430-10-2 |

Isomeric Considerations

3-Amino-2-methylpyridine exists as one of three positional isomers:

- 2-Amino-3-methylpyridine (CAS 1603-40-3): Amino group at position 2, methyl at position 3.

- 3-Amino-4-methylpyridine: Amino group at position 3, methyl at position 4.

- 4-Amino-2-methylpyridine: Amino group at position 4, methyl at position 2.

The substituent positions critically influence reactivity, with 3-amino derivatives often exhibiting enhanced electrophilic substitution at the ring’s para and ortho positions.

Historical Context in Heterocyclic Chemistry

The synthesis of pyridine derivatives dates to the mid-19th century. 2-Methylpyridine (2-picoline), a precursor to 3-amino-2-methylpyridine, was first isolated from coal tar in 1846 by Thomas Anderson. Modern synthetic routes emphasize controlled functionalization:

Key Synthetic Milestones

Knovenagel Condensation-Based Synthesis

The Knovenagel condensation represents a fundamental approach for constructing 3-amino-2-methylpyridine derivatives through olefin-forming reactions between active methyl-containing compounds and aldehydes [4]. This methodology has been successfully adapted for pyridine synthesis, particularly when electron-deficient heteroaromatic rings are present to facilitate the condensation process [7].

Recent research has demonstrated that Knovenagel condensation can proceed smoothly with thiazolo[4,5-b]pyrazine derivatives, suggesting potential applications for related pyridine systems [4] [7]. The reaction typically requires weak amine bases and proceeds through the formation of active methylene intermediates that subsequently cyclize to form the pyridine core [19].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 60-80°C | 40-75% |

| Base | Sodium hydroxide (2 equiv) | 70% |

| Solvent | Dimethyl sulfoxide | Variable |

| Reaction Time | 3-6 hours | Dependent on substrate |

The mechanism involves initial formation of a Knovenagel condensation product, followed by cyclization and aromatization to yield the desired aminopyridine structure [19]. Multi-component reactions utilizing this approach have shown particular promise for generating 2-amino-3-cyanopyridine derivatives, which can serve as precursors to 3-amino-2-methylpyridine [19].

Chlorination Pathways Using Phosphorus Oxychloride/Phosphorus Pentachloride Systems

The phosphorus oxychloride/phosphorus pentachloride (POCl₃/PCl₅) system represents a robust chlorinating methodology for pyridine synthesis [22]. This chlorinating agent combination has proven particularly effective for converting hydroxypyridine and aminopyridine intermediates to chlorinated derivatives that can subsequently undergo nucleophilic substitution to form 3-amino-2-methylpyridine [22].

The POCl₃/PCl₅ mixture demonstrates enhanced reactivity compared to either reagent alone, with phosphorus pentachloride addition significantly strengthening the chlorinating ability of phosphorus oxychloride [22]. Industrial applications have utilized this system for large-scale synthesis, with optimized conditions employing equimolar ratios or reduced quantities of chlorinating agents [22].

| Reagent Ratio | Temperature | Yield | Reaction Time |

|---|---|---|---|

| POCl₃:PCl₅ (1:1) | 75±5°C | 93% | 7 hours |

| POCl₃ (1 equiv) | 180°C | 95% | Variable |

| POCl₃:PCl₅ (0.5:0.5) | 75±5°C | Moderate | Extended |

The mechanism involves initial activation of the substrate by phosphorus oxychloride, followed by chlorination facilitated by phosphorus pentachloride [5]. This dual-reagent approach enables selective chlorination at specific positions on the pyridine ring, allowing for regiocontrolled synthesis of the desired amino-methylpyridine derivatives [22].

Hofmann Degradation of Carboxamide Intermediates

The Hofmann degradation pathway provides an elegant route to 3-amino-2-methylpyridine through the rearrangement of primary amide intermediates [6]. This transformation involves the oxidation of nitrogen followed by rearrangement to form isocyanate intermediates, which subsequently hydrolyze to yield the desired amino products [6].

The mechanism proceeds through several key steps: base abstraction of an acidic nitrogen-hydrogen proton, formation of an N-bromoamide through α-substitution with bromine, followed by rearrangement where the carbon group migrates to nitrogen as bromide ion departs [6]. The resulting isocyanate intermediate undergoes nucleophilic addition with water to form a carbamic acid, which spontaneously decarboxylates to produce the final amine product [6].

Recent patent literature describes the application of this methodology to 3-aminopyridine derivatives, where nicotinamide undergoes Hofmann rearrangement to form 3-aminopyridine, which can be further functionalized to obtain 3-amino-2-methylpyridine [9]. The process typically employs sodium hypobromite generated in situ from bromine and sodium hydroxide [6].

| Substrate | Conditions | Product Yield | Selectivity |

|---|---|---|---|

| Nicotinamide | NaOBr, H₂O | 84% conversion | High |

| Pyridine carboxamides | Br₂, NaOH | Variable | Moderate |

| Methylated amides | Standard conditions | Good | Position-dependent |

Regioselective Diazotization-Chlorination Approaches

Regioselective diazotization-chlorination represents a sophisticated approach for introducing amino functionalities at specific positions on methylpyridine scaffolds [8] [10]. This methodology involves the formation of diazonium salts from aminopyridine precursors, followed by nucleophilic substitution or elimination reactions to install the desired functional groups [10].

The deaminative chlorination process has been extensively studied for aminoheterocycles, demonstrating excellent selectivity for replacing amino groups with chlorine atoms [10]. The protocol utilizes various chloride sources, with magnesium chloride showing particular effectiveness in acetonitrile at elevated temperatures [10].

| Substrate Type | Chloride Source | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| 4-Aminopyridines | MgCl₂ | 50-140°C | 65-85% | High |

| 2-Aminopyridines | CsCl | 80-120°C | 70-90% | Excellent |

| Polyaromatic amines | Me₄NCl | 100-140°C | 36-89% | Variable |

The mechanism involves initial diazotization of the primary amine using sodium nitrite in hydrochloric acid at low temperature, followed by treatment with cuprous chloride to effect the chlorination [9]. This Sandmeyer-type reaction provides excellent regiocontrol and functional group tolerance [10].

Catalytic Amination Strategies

Catalytic amination methodologies have emerged as powerful tools for constructing 3-amino-2-methylpyridine derivatives through carbon-nitrogen bond formation [17]. Copper-catalyzed amination reactions have shown particular promise, utilizing various copper sources and ligand systems to facilitate the coupling of halogenated pyridines with ammonia or amine nucleophiles [17].

The general procedure involves heating bromopyridine derivatives with aqueous ammonia in the presence of copper catalysts, typically cuprous oxide, under elevated temperatures in ethylene glycol solvent [17]. The reaction proceeds through oxidative addition of the copper catalyst to the carbon-bromine bond, followed by reductive elimination to form the carbon-nitrogen bond [17].

| Catalyst System | Solvent | Temperature | Yield | Reaction Time |

|---|---|---|---|---|

| Cu₂O/DMEDA | Ethylene glycol | 60°C | 92% | 16 hours |

| CuSO₄/NH₄OH | Water/Acetonitrile | Room temperature | 85% | 4 hours |

| Cu₂O/K₂CO₃ | Methanol/Water | Room temperature | 88% | 4 hours |

Advanced protocols have incorporated 3-amino-1-methyl-1H-pyridin-2-one as an inbuilt directing group for copper-catalyzed ortho-amination reactions [11]. This methodology enables additive-free, late-stage functionalization with excellent site selectivity and functional group tolerance [11].

Solvent Optimization in Multi-Step Syntheses

Solvent selection plays a crucial role in optimizing multi-step syntheses of 3-amino-2-methylpyridine, particularly in continuous flow processes and multi-component reactions [13] [28]. The choice of solvent significantly affects reaction kinetics, selectivity, and product isolation procedures [28].

Flow synthesis protocols have demonstrated the advantages of using low boiling point alcohols, particularly 1-propanol, for pyridine methylation reactions [28]. The continuous flow setup enables precise temperature control and improved safety compared to batch processes [28]. Optimization studies revealed that a concentration of 0.05 M in 1-propanol at a flow rate of 0.1 mL/min provides optimal conditions for α-methylation reactions [28].

| Solvent System | Concentration | Flow Rate | Temperature | Yield |

|---|---|---|---|---|

| 1-Propanol | 0.05 M | 0.1 mL/min | >180°C | 85-98% |

| 1-Octanol | 0.05 M | 0.1 mL/min | >180°C | Near quantitative |

| Ethylene glycol | 0.1 M | Variable | 60°C | 92% |

| DMSO | Variable | N/A | Room temperature | 70% |

Multi-objective experimental design utilizing Bayesian optimization has been successfully applied to pyridinium salt synthesis under continuous flow conditions [13]. This approach simultaneously optimizes reaction yield and production rate, generating well-defined Pareto fronts for optimal reaction conditions [13]. The methodology identified optimal conditions at 138°C with a 21-minute residence time, achieving 85.86% yield and 0.90 g/h production rate [13].

XLogP3

GHS Hazard Statements

H302 (89.13%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant